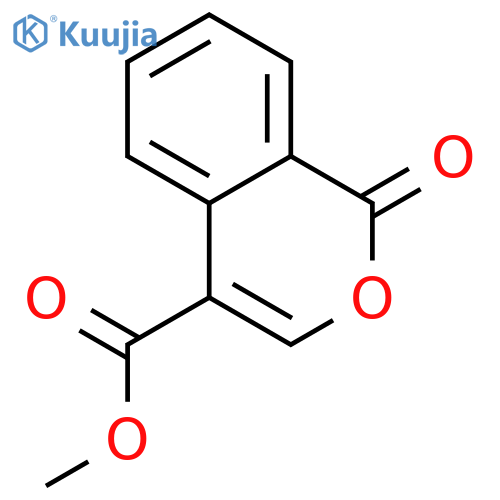Cas no 34014-46-5 (1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester)
1H-2-ベンゾピラン-4-カルボン酸、1-オキソ-、メチルエステルは、有機合成化学において重要な中間体として利用される化合物です。ベンゾピラン骨格を有し、カルボン酸メチルエステル基とケトン基を併せ持つため、多様な誘導体合成の出発原料として優れた特性を示します。特に医薬品や機能性材料の開発において、分子修飾の柔軟性が高く、反応性に優れている点が特徴です。高い純度と安定性を備えており、実験室規模から工業的製造まで幅広い用途に対応可能です。

34014-46-5 structure
商品名:1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester
1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester
- methyl 1-oxo-1H-isochromene-4-carboxylate
- methyl 1-oxoisochromene-4-carboxylate
- 1-Oxo-1H-isochromen-4-carbonsaeure-methylester
- 1-oxo-1H-isochromene-4-carboxylic acid methyl ester
- 4-methoxycarbonyl-1H-2-benzopyran-1-one
- 4-methoxycarbonylisocoumarin
- AC1NO2GE
- AC1Q43QW
- CTK4H1603
- Methyl-1-oxo-1H-2-benzopyran-4-carboxylat
- Methyl-isocoumarin-4-carboxylat
- Methylisocoumarin-4-carboxylate
- SCHEMBL22230050
- CCG-109441
- 2-amino-6-(propylamino)pyrimidin-4-ol
- SR-01000468787
- 12R-0817
- 34014-46-5
- SR-01000468787-1
- AKOS005081499
- DTXSID50408618
-
- MDL: MFCD00140351
- インチ: InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3
- InChIKey: YCZBJTNKYCLBET-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=COC(=O)C2=CC=CC=C21
計算された属性
- せいみつぶんしりょう: 204.04224
- どういたいしつりょう: 204.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- PSA: 52.6
1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629990-5g |
Methyl 1-oxo-1H-isochromene-4-carboxylate |
34014-46-5 | 98% | 5g |
¥22898.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629990-2g |
Methyl 1-oxo-1H-isochromene-4-carboxylate |
34014-46-5 | 98% | 2g |
¥21168.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629990-10g |
Methyl 1-oxo-1H-isochromene-4-carboxylate |
34014-46-5 | 98% | 10g |
¥34927.00 | 2024-05-18 |
34014-46-5 (1H-2-Benzopyran-4-carboxylicacid, 1-oxo-, methyl ester) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量